2-Methyl-1-[4-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one
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Overview
Description
2-Methyl-1-[4-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one is a complex organic compound featuring an imidazole and oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[4-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the imidazole and oxadiazole intermediates, followed by their coupling with a piperidine derivative. Common reagents used in these reactions include acids, bases, and various solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-[4-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
2-Methyl-1-[4-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of 2-Methyl-1-[4-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The imidazole and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. This can lead to various therapeutic effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole moiety and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as furazolidone and nitrofurantoin contain the oxadiazole ring and are known for their antimicrobial properties
Uniqueness
2-Methyl-1-[4-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one is unique due to the combination of both imidazole and oxadiazole moieties in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications .
Properties
IUPAC Name |
2-methyl-1-[4-[3-(3-methylimidazol-4-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2/c1-10(2)15(21)20-6-4-11(5-7-20)14-17-13(18-22-14)12-8-16-9-19(12)3/h8-11H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKHLTMZSNFXNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)C2=NC(=NO2)C3=CN=CN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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